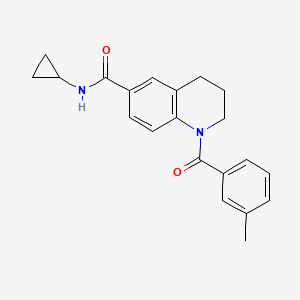
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Wirkmechanismus
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent inhibitor of serine proteases by binding to the active site of the enzyme and preventing it from carrying out its normal physiological functions. The inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biological effects, including the inhibition of tumor growth and metastasis, the prevention of blood clotting, and the regulation of immune responses.
Biochemical and Physiological Effects
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties, as well as the ability to regulate immune responses. Studies have also demonstrated that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can prevent blood clotting, making it a potential candidate for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent inhibitory activity against serine proteases, making it a valuable tool for studying the physiological functions of these enzymes. However, one of the limitations of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of new cancer therapeutics based on the inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Another potential direction is the use of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the physiological functions of serine proteases in various biological processes. Finally, there is potential for the development of new drugs based on the chemical structure of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which could have improved efficacy and reduced toxicity compared to the original compound.
Synthesemethoden
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzoyl chloride with 2-amino-1,2,3,4-tetrahydroquinoline to form the intermediate 1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer, as serine proteases are known to play a crucial role in tumor growth and metastasis. Studies have shown that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a potent inhibitor of several serine proteases that are involved in cancer progression, making it a promising candidate for the development of cancer therapeutics.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)21(25)23-11-3-6-15-13-16(7-10-19(15)23)20(24)22-18-8-9-18/h2,4-5,7,10,12-13,18H,3,6,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYYLMBPUTCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

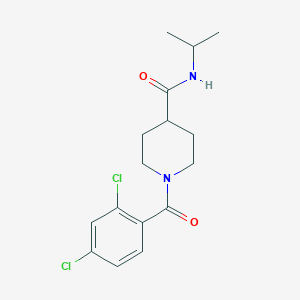
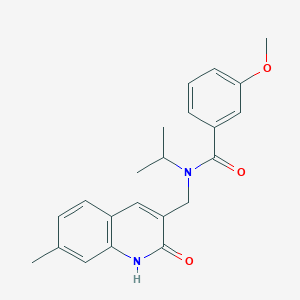
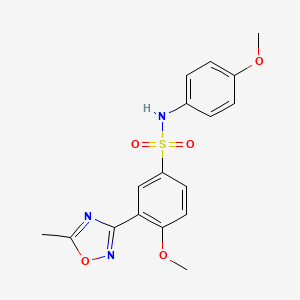
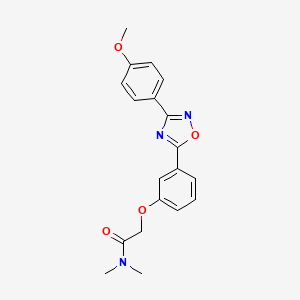
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
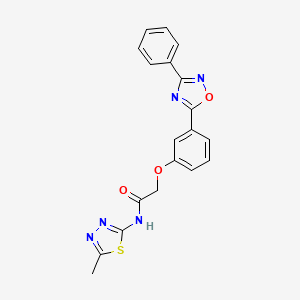
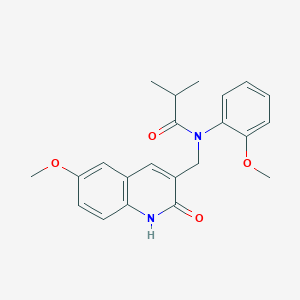
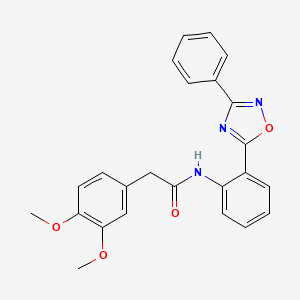
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)
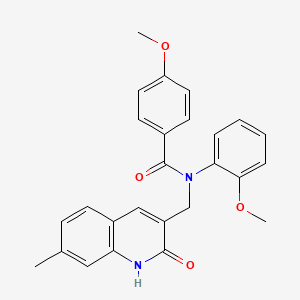

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
